molecular formula C7H13BrO2 B1266860 Tert-butyl 3-bromopropanoate CAS No. 55666-43-8

Tert-butyl 3-bromopropanoate

Cat. No.: B1266860
CAS No.: 55666-43-8
M. Wt: 209.08 g/mol
InChI Key: RMWVUWLBLWBQDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Safety and Hazards

Tert-butyl 3-bromopropanoate is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is considered hazardous and can cause respiratory system damage .

Future Directions

While the future directions for tert-butyl 3-bromopropanoate are not explicitly mentioned in the available resources, its potential uses in the synthesis of other compounds suggest that it could have applications in various fields of chemistry .

Mechanism of Action

Target of Action

Tert-butyl 3-bromopropanoate is a chemical compound with the molecular formula C7H13BrO2 . It is primarily used as a building block in the synthesis of other complex molecules . The specific targets of this compound can vary depending on the context of its use. For instance, it has been used to synthesize molecules like tert-butyl-12-cholesteryloxi-4,7,10-trioxadodecanoate and 2-(tert-butoxycarbonyl)ethyl 2,3,4-tri-O-acetyl-1-thio-α-L-fucopyranoside . In these cases, the compound acts on the molecules it is being used to synthesize.

Mode of Action

The mode of action of this compound is primarily through its role as a reactant in chemical reactions. It can participate in various types of reactions, including nucleophilic substitution reactions, due to the presence of the bromine atom . The bromine atom is a good leaving group, which makes this compound a useful reagent in organic synthesis .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a small organic molecule, it is likely to be absorbed well in the body. Its distribution, metabolism, and excretion would depend on the specific context and the compounds it is used to synthesize .

Result of Action

The molecular and cellular effects of this compound are primarily seen in the products it helps synthesize. For example, when used to synthesize tert-butyl-12-cholesteryloxi-4,7,10-trioxadodecanoate and 2-(tert-butoxycarbonyl)ethyl 2,3,4-tri-O-acetyl-1-thio-α-L-fucopyranoside, the resulting compounds can have various effects at the molecular and cellular level .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, and the presence of other reactants. For instance, its storage temperature is recommended to be 2-8°C to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 3-bromopropanoate can be synthesized through the esterification of 3-bromopropanoic acid with tert-butanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically involves refluxing the reactants in an organic solvent like toluene or dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and efficiency. This often involves continuous flow reactors and the use of more efficient catalysts to minimize by-products and maximize the purity of the final product .

Properties

IUPAC Name

tert-butyl 3-bromopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2/c1-7(2,3)10-6(9)4-5-8/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWVUWLBLWBQDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40292427
Record name tert-Butyl 3-bromopropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40292427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55666-43-8
Record name tert-Butyl 3-bromopropionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55666-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-bromopropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055666438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 55666-43-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82471
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tert-Butyl 3-bromopropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40292427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 3-bromopropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-Hydroxy-propionic acid tert-butyl ester is dissolved in acetonitrile and carbon tetrabromide and triphenylphosphine is added. The mixture is stirred at room temperature overnight. After this time the mixture is concentrated in vacuo. The gummy solid is triturated with hexanes and the liquid decanted, passed through pad of silica to remove any triphenylphosphine oxide, and concentrated in vacuo. 1H NMR (400 MHz, CHLOROFORM-d) ppm 1.3 (9H, s), 2.06-2.27 (2H, m), 4.07-4.25 (2H, m).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

28 g (138 mmol) N,N-dimethylformamide di-tert-butyl acetal was slowly added during 50 min to a solution of 5.3 g (34.5 mmol) 3-bromo-propionic acid in 50 ml toluene. The reaction was heated for further 30 min, cooled and extracted with H2O/toluene (2×), aqueous saturated NaHCO3 and aqueous saturated NaCl. The organic phase was dried over Na2SO4 and carefully (low boiling point of the product) evaporated to give 5.8 g (80%) of 3-bromo-propionic acid tert butylester [U. Widmer, A convenient preparation of tert-butyl esters. Synthesis (1983), Issue 2, 135-6].
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

7 ml of sulfuric acid were added to a solution of 100 g of 3-bromopropionic acid in 200 ml of diethyl ether, and the reaction mixture was cooled to -20° C. Then 123 ml of liquified isobutene were added. The reaction mixture was stirred at room temperature in a pressure vessel for several hours. Subsequently, for working up, the reaction mixture was poured into dilute ice-cold aqueous sodium hydroxide solution. The ether phase was separated and the aqueous phase was extracted once more with ether. The combined organic phases were washed with aqueous sodium chloride solution, dried over sodium sulfate and evaporated under reduced pressure. The resulting crude product was distilled under reduced pressure. 100 g of tert-butyl 3-bromopropionate were obtained, boiling point (20)=75° to 77° C.
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
123 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-bromopropanoate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-bromopropanoate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 3-bromopropanoate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 3-bromopropanoate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 3-bromopropanoate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 3-bromopropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.